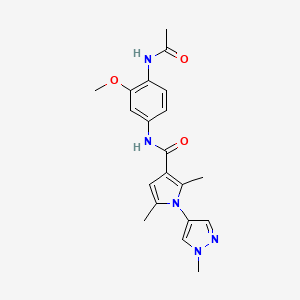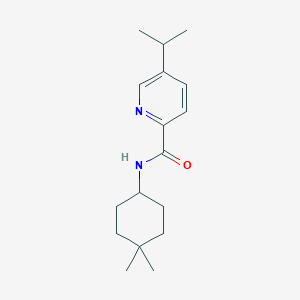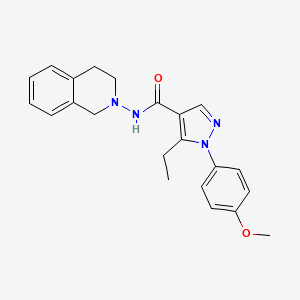![molecular formula C16H19N3OS B7436350 N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7436350.png)
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide, also known as CT1, is a compound that has been extensively studied for its potential applications in scientific research. CT1 belongs to the class of thiadiazole derivatives and has been shown to possess a range of interesting properties that make it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of a key enzyme called thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have a range of other biochemical and physiological effects. For example, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have anti-inflammatory activity, which could make it useful for treating inflammatory diseases such as arthritis. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has also been shown to have antioxidant activity, which could make it useful for preventing oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is that it can be difficult to synthesize in large quantities, which could limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide. One area of interest is in the development of new cancer therapies based on N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide or related compounds. Another area of interest is in the study of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide's anti-inflammatory and antioxidant activities, which could lead to the development of new treatments for a range of diseases. Finally, further research is needed to fully understand the mechanism of action of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide involves several steps, including the reaction of 4-cyclohexylbenzyl chloride with thiosemicarbazide to form 4-cyclohexylbenzyl thiosemicarbazide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the corresponding 1,2,5-thiadiazole-3-carboxylic acid. Finally, the acid is converted to its corresponding amide by reaction with an appropriate amine, such as methylamine.
Applications De Recherche Scientifique
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of application for N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is in the field of cancer research. Studies have shown that N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has potent anti-cancer activity, particularly against breast cancer cells. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has also been shown to inhibit the growth of other types of cancer cells, including lung cancer and prostate cancer.
Propriétés
IUPAC Name |
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(15-11-18-21-19-15)17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLPMXMTXUSEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CNC(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,2-dimethyl-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7436269.png)
![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea](/img/structure/B7436293.png)
![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)

![Tert-butyl 2-methoxy-3-[4-(methoxymethyl)-3-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoate](/img/structure/B7436312.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)


![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)
![Tert-butyl 1-[(5-amino-1,3,4-oxadiazol-2-yl)methylcarbamoyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylate](/img/structure/B7436344.png)
![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-4-(triazol-1-ylmethyl)benzamide](/img/structure/B7436345.png)
![(2S,5R)-N-[4-(cyclopropanecarbonylamino)phenyl]-5-(morpholine-4-carbonyl)oxolane-2-carboxamide](/img/structure/B7436347.png)